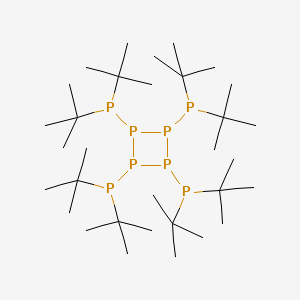
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane is a complex organophosphorus compound It is known for its unique structure, which includes multiple phosphanyl groups attached to a tetraphosphetane ring
Métodos De Preparación
The synthesis of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane typically involves the reaction of di-tert-butylphosphine with a suitable tetraphosphetane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The phosphanyl groups can participate in substitution reactions with halides or other electrophiles, leading to the formation of new organophosphorus compounds.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathways and products.
Aplicaciones Científicas De Investigación
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane involves its ability to coordinate with metal centers and participate in electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound can facilitate the activation of small molecules, while in biological systems, it may interact with enzymes or receptors to modulate their activity.
Comparación Con Compuestos Similares
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(di-tert-butylphosphino)butane: This compound has a similar phosphanyl group arrangement but lacks the tetraphosphetane ring, resulting in different reactivity and applications.
Tetraphenylphosphonium chloride: While it contains phosphorus, its structure and properties differ significantly, leading to distinct uses in chemistry and industry.
The uniqueness of this compound lies in its combination of multiple phosphanyl groups and the tetraphosphetane ring, which imparts specific reactivity and stability characteristics.
Propiedades
Número CAS |
124817-78-3 |
|---|---|
Fórmula molecular |
C32H72P8 |
Peso molecular |
704.7 g/mol |
Nombre IUPAC |
ditert-butyl-[2,3,4-tris(ditert-butylphosphanyl)tetraphosphetan-1-yl]phosphane |
InChI |
InChI=1S/C32H72P8/c1-25(2,3)33(26(4,5)6)37-38(34(27(7,8)9)28(10,11)12)40(36(31(19,20)21)32(22,23)24)39(37)35(29(13,14)15)30(16,17)18/h1-24H3 |
Clave InChI |
GSMNRNOFTFDDPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C(C)(C)C)P1P(P(P1P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
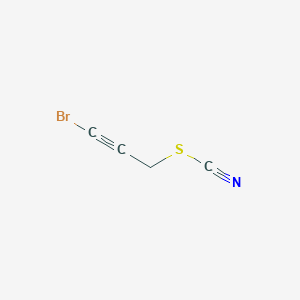

![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
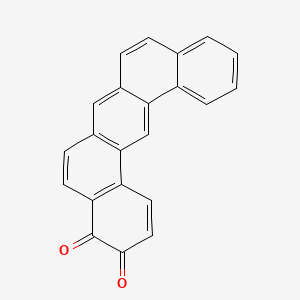
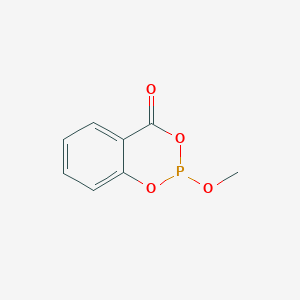


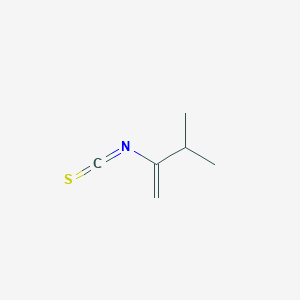
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
